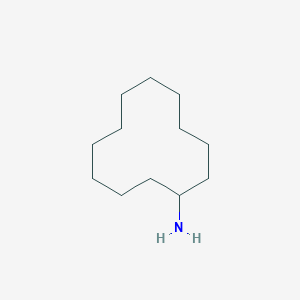

Cyclododecylamine

説明

Synthesis Analysis

The synthesis of cyclic compounds like cyclododecylamine often involves complex reactions that can include multi-component reactions, condensation, and cyclization processes. For instance, cyclodepsipeptides, which share a cyclic structure, can be synthesized through a three-component reaction involving a sugar amino acid derivative, an aldehyde, and a dipeptide isonitrile. This process yields a 5-aminooxazole, which, upon saponification, undergoes macrocyclization to furnish the cyclic sugar amino acids (Bughin, Masson, & Zhu, 2007).

Molecular Structure Analysis

Cyclodextrins, closely related to this compound, have a distinctive molecular structure resembling a truncated cone, bucket, or torus. This structure comprises a hydrophilic exterior surface and a nonpolar interior cavity, allowing them to interact with appropriately sized molecules to form noncovalent inclusion complexes (Jambhekar & Breen, 2016).

Chemical Reactions and Properties

Cyclodextrins are involved in a variety of chemical reactions, primarily due to their ability to form inclusion complexes. These complexes can enhance the aqueous solubility, stability, and bioavailability of other compounds. Cyclodextrins can prevent drug-drug interactions, convert liquid drugs into microcrystalline powders, and minimize or eliminate unpleasant tastes and smells (Jambhekar & Breen, 2016).

Physical Properties Analysis

Cyclodextrins, and by extension compounds like this compound, have notable physical properties stemming from their molecular structure. The hydrophilic exterior and hydrophobic interior allow them to solubilize hydrophobic compounds in aqueous environments, significantly affecting their physical chemical properties and applications (Jambhekar & Breen, 2016).

Chemical Properties Analysis

The chemical properties of this compound-like compounds are defined by their ability to engage in host-guest chemistry. This interaction is facilitated by the unique structure of these molecules, allowing them to encapsulate a variety of compounds within their cavities. This encapsulation can lead to changes in the solubility, stability, and reactivity of the guest molecule, illustrating the versatile chemical properties of cyclodextrins and related compounds (Jambhekar & Breen, 2016).

科学的研究の応用

Cyclodextrins and Their Derivatives

Cyclododecylamine, a compound related to cyclodextrins—a family of cyclic oligosaccharides—has seen increasing interest for its potential applications across various scientific and industrial fields. Cyclodextrins and their derivatives, including potentially this compound, have been explored for their unique ability to form host-guest type inclusion complexes. This property opens up a wide range of utilities in pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textile, and chemical industries. The exploration of cyclodextrins underscores the commercial interest and potential solutions they may offer to scientific challenges, suggesting a similar scope for this compound in enhancing the physical and chemical properties of molecules through inclusion complexation (N. Sharma & Ashish Baldi, 2016).

Cyclodextrins in Drug Delivery

Further emphasis on cyclodextrins has been placed on their application in drug delivery and the pharmaceutical industry, highlighting their capability to improve the solubility, stability, safety, and bioavailability of drug molecules. This extensive utilization in enhancing drug delivery efficiencies presents a groundwork for this compound's potential in similar applications. The insights into cyclodextrins' molecular structure, complexation, and solubility enhancement abilities focus on their use across various drug delivery routes, including parenteral, oral, ophthalmic, and nasal, among others. The anticipation of this compound applications could follow this path, leveraging chemically modified derivatives for high-performance drug carriers in novel drug delivery systems (Arun Rasheed, K. Ashok, & S. Sravanthi, 2008).

Safety and Hazards

Cyclododecylamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

作用機序

Target of Action

Cyclododecylamine, also known as Cyclododecanamine, is a chemical compound with the formula C12H25N

Mode of Action

It is produced by reduction of cyclododecanone oxime with sodium and an alcohol, by catalytic reduction of nitrocyclododecane with hydrogen, by Ritter reaction of cyclododecene with hydrocyanic acid, or by hydrogenation of cyclododecanone under amination conditions

特性

IUPAC Name |

cyclododecanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGGBCVEFUPUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061736 | |

| Record name | Cyclododecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1502-03-0 | |

| Record name | Cyclododecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclododecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclododecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLODODECANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/363RMR1WER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the role of cyclododecylamine in road construction?

A1: this compound exhibits cationic interfacial activity, similar to cyclohexylamine, and plays a role in the adhesive properties of bitumen used in road construction. [, ] This property is crucial for the binding of solid materials, like aggregates, in road construction. Research indicates that while this compound itself isn't directly used, its behavior provides insights into the activity of similar compounds present in bitumen. [, ] These compounds, acting as cationic surfactants, influence the interfacial tension between bitumen and other materials, ultimately impacting the performance and durability of roads. [, ]

Q2: How does the structure of N-cycloalkylaldonamides, incorporating this compound, influence their behavior at the air/water interface?

A2: Studies on N-cycloalkylaldonamides, synthesized from cycloalkylamines like this compound, reveal the impact of the cycloalkyl ring size on their surface properties. [] Larger rings, such as those found in this compound derivatives, lead to increased minimum surface area demand per molecule adsorbed at the air/water interface. [] This suggests a less dense packing of molecules due to steric hindrance. Additionally, the larger cycloalkyl groups can disrupt the hydrogen-bonding network between molecules, impacting their orientation and interactions at the interface. []

Q3: Can you elaborate on the analytical techniques used to study this compound and its derivatives?

A3: While specific analytical techniques employed for this compound are not detailed in the provided research, surface tension and electric surface potential measurements are crucial for understanding its behavior at interfaces. [] These techniques provide insights into adsorption parameters like surface concentration, minimum area per molecule, and intermolecular interactions. [] Additionally, chromatographic techniques like HPLC, particularly with modified cellulose stationary phases utilizing this compound, are effective for separating and analyzing related compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。